N-methyl-3-furancaboxamide
Description
N-Methyl-3-furancaboxamide is a furan-derived carboxamide compound characterized by a methyl group attached to the nitrogen of the amide moiety and a furan ring substituted at the 3-position. Its molecular formula is inferred as C₆H₇NO₂, with a molecular weight of 125.13 g/mol (calculated). Structurally, it consists of a furan backbone (C₄H₃O) linked to a carboxamide group (CONHCH₃).
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-methylfuran-3-carboxamide |
InChI |
InChI=1S/C6H7NO2/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) |
InChI Key |
NFYFQQJHAPUYKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-3-furancaboxamide can be synthesized through several methods. One common approach involves the reaction of 3-furoic acid with methylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted conditions. This method enhances the reaction rate and yield while maintaining mild reaction conditions. The use of microwave radiation allows for efficient heating and better control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-furancaboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-methyl-3-furancaboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of N-methyl-3-furancaboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Furancarboxamide Derivatives
Structural Differences and Implications
- Fenfuram (2-methyl-N-phenyl-furan-3-carboxamide) features a phenyl group on the amide nitrogen and a methyl group at the 2-position of the furan ring. This enhances its lipophilicity and stability compared to this compound, which lacks aromatic substituents.
- Application : Fenfuram’s phenyl group likely improves binding to fungal targets, making it effective as a foliar fungicide.
This compound vs. Furmecyclox :
- Furmecyclox includes a cyclohexyl group and methoxy substituent on the amide nitrogen, along with 2,5-dimethyl groups on the furan. These modifications increase its molecular weight and systemic mobility in plants.
- Application : The bulky cyclohexyl group may enhance persistence in agricultural environments.
This compound vs. Flumetover :
- Flumetover incorporates a trifluoromethyl group and biphenyl structure , significantly increasing its molecular weight and electron-withdrawing properties. The N-ethyl-N-methyl substitution on the amide further differentiates it.
- Application : The trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, broadening its pesticidal spectrum.
Key Research Findings
Lipophilicity and Bioactivity :
Metabolic Stability :
Target Specificity :
Notes and Limitations
- Data Gaps : Direct experimental data on this compound (e.g., synthesis, toxicity) are absent in the provided references; comparisons rely on structural extrapolation.
- Contradictions : While Fenfuram and furmecyclox are confirmed fungicides, this compound’s hypothetical applications require validation.
- Methodology : Molecular weights and logP values for this compound are inferred via computational tools (e.g., ChemDraw).
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